N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
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Overview
Description
N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound that features a cyclopentyl group, a morpholine ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the morpholine group, and finally the attachment of the cyclopentyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-2-(4-MORPHOLINYL)ACETAMIDE
- N-CYCLOPENTYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]BENZENESULFONAMIDE
- N-CYCLOPENTYL-2-[3-(4-MORPHOLINYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETAMIDE
Uniqueness
N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N4O3S |
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Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |
InChI |
InChI=1S/C13H20N4O3S/c18-11(14-10-3-1-2-4-10)9-20-13-12(15-21-16-13)17-5-7-19-8-6-17/h10H,1-9H2,(H,14,18) |
InChI Key |
HZMIJHVZGXOKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=NSN=C2N3CCOCC3 |
Origin of Product |
United States |
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